N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide
Description
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a heterocyclic compound featuring three distinct pharmacophoric elements:
- A 5-phenylisoxazole core, which contributes rigidity and hydrogen-bonding capacity.
- A carboxamide linker that enhances solubility and facilitates interactions with biological targets.
Properties
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-24-13-16(18-8-5-11-27-18)22-19(24)9-10-21-20(25)15-12-17(26-23-15)14-6-3-2-4-7-14/h2-8,11-13H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJDJJBCMFXNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound features a unique combination of an imidazole ring, thiophene moiety, and isoxazole structure, which are known for their diverse biological activities. The molecular formula is , indicating a relatively large and complex structure conducive to various interactions within biological systems.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For example:
- Imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines. In vitro studies revealed IC50 values in the nanomolar range against human cervix carcinoma (HeLa) and murine leukemia cells, suggesting that the incorporation of imidazole and thiophene enhances anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Imidazo derivative 1 | HeLa | 0.0012 |
| Imidazo derivative 2 | L1210 | 0.004 |
| N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole | A549 | TBD |
Antimicrobial Activity
In addition to its anticancer potential, this compound may also exhibit antimicrobial properties. Similar derivatives have been tested against bacterial strains, demonstrating varying degrees of inhibition:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole derivative 3 | E. coli | 32 µg/mL |
| Thiadiazole derivative 4 | S. aureus | 16 µg/mL |
The biological activity of this compound is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Flow cytometry studies indicate that these compounds can induce apoptotic pathways in cancer cells without significant toxicity to normal cells .
- Interference with Cell Cycle Progression : Some derivatives block the cell cycle at specific phases, contributing to their anticancer efficacy .
Case Study 1: Anticancer Efficacy
A study evaluating the efficacy of various imidazo derivatives found that those with structural similarities to N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-phenyli-soxazole exhibited significant growth inhibition in MCF7 breast cancer cells with an IC50 value of 0.28 µg/mL .
Case Study 2: Antimicrobial Properties
In another investigation, derivatives were tested against multi-drug resistant strains of bacteria. The results indicated that certain modifications enhanced the antimicrobial activity significantly compared to standard treatments .
Scientific Research Applications
Chemistry
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide serves as a building block for the synthesis of more complex molecules. Its structural features allow for modifications that can lead to new compounds with desired properties.
Biological Applications
The compound has shown promise in various biological studies:
Enzyme Interactions : Its unique structure enables it to interact with specific enzymes and receptors, making it a candidate for studying enzyme kinetics and receptor binding mechanisms.
Antiviral Activity : Research indicates that derivatives of isoxazole compounds exhibit antiviral properties, potentially inhibiting viral replication processes by targeting viral enzymes.
Antimicrobial Properties : Similar compounds have been investigated for their ability to inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
Material Science
Due to its electronic properties, this compound can be utilized in the development of new materials with specific electronic or optical characteristics. Its application in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), is under investigation.
Case Study 1: Antiviral Activity
In a study published in Molecules, derivatives of isoxazole demonstrated superior antiviral activity compared to standard treatments like ribavirin. The specific compound was found to inhibit viral RNA polymerase effectively, indicating its potential as a therapeutic agent against viral infections .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of similar compounds, revealing significant inhibitory effects against various strains of bacteria, including multidrug-resistant strains. This highlights the potential for developing new antibiotics based on the structure of this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Key Structural Differences:
- The target compound uniquely combines isoxazole and imidazole rings, unlike ’s triazole-thiazole systems or ’s imidazolone derivatives.
- The ethyl linker in the target compound contrasts with the acetyl or sulfonate linkers in ’s thiophen-2-yl ethyl amines.
Functional Group Analysis
- Imidazole vs. Benzimidazole : The target’s 1-methylimidazole lacks the fused benzene ring seen in ’s benzimidazoles, reducing steric bulk and possibly increasing metabolic stability .
- Isoxazole vs. Thiazole : The isoxazole’s oxygen atom (vs. thiazole’s sulfur) may alter polarity and hydrogen-bonding capacity, influencing solubility and target affinity.
Physicochemical Properties
- Melting Points : Imidazole derivatives in (C1: 220–222°C) exhibit higher melting points than thiophene-linked amines in (d–f), suggesting stronger crystal lattice interactions .
Data Table: Comparative Overview
Q & A
Q. What are the optimal synthetic routes for N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-5-phenylisoxazole-3-carboxamide?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with cycloaddition to form the isoxazole ring, followed by coupling with imidazole-thiophene intermediates. For example:
- Isoxazole Formation : Cycloaddition of nitrile oxides with dipolarophiles (e.g., substituted phenyl compounds) under reflux in ethanol or DMF .
- Imidazole-Thiophene Coupling : Reaction of 1-methyl-4-(thiophen-2-yl)-1H-imidazole-2-ethylamine with activated 5-phenylisoxazole-3-carboxylic acid derivatives using coupling agents like EDCI/HOBt in dichloromethane .
- Yield Optimization : Adjusting solvent polarity (e.g., acetonitrile vs. DMF) and reaction time (1–3 hours) improves yields (64–74%) .
Table 1 : Key Reaction Conditions from
| Compound | Reagents/Conditions | Yield | Melting Point (°C) |
|---|---|---|---|
| 4 | Ethanol, methyl propionate | 64% | 114–116 |
| 5 | Diethyl oxalate, ethanol/water | 70% | 210–212 |
| 6 | Ethyl acetoacetate, ethanol | 65% | 208–210 |
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹ for carboxamide, C=N at 1600 cm⁻¹ for imidazole) .
- NMR Spectroscopy :
- ¹H NMR : Assigns proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, imidazole-CH₃ at δ 3.1 ppm) .
- ¹³C NMR : Confirms carboxamide (δ 165–170 ppm) and aromatic carbons .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl, 4-bromophenyl) or heterocyclic groups (e.g., thiazole, triazole) and compare bioactivity .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) or microbial strains to correlate substituent effects with activity. For example:
-
Thiophene-to-furan substitution reduces anticancer potency by 40% .
-
Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity .
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .
Table 2 : Bioactivity Data from
Derivative Substituent IC₅₀ (µM, MCF-7) MIC (µg/mL, E. coli) 9a Phenyl-thiazole 12.3 25 9b 4-Fluorophenyl-thiazole 8.7 18 9c 4-Bromophenyl-thiazole 6.4 10
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?
Methodological Answer:
- Anticancer Activity :
- MTT Assay : Measure viability of cancer cells (e.g., HeLa, A549) after 48-hour exposure .
- Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Antimicrobial Activity :
- Broth Microdilution : Determine MIC against S. aureus or C. albicans .
- Time-Kill Assays : Assess bactericidal/fungicidal kinetics over 24 hours .
- Enzyme Inhibition :
- COX-2 Inhibition : ELISA-based measurement of prostaglandin E₂ reduction .
Q. How can contradictions in reaction yields or bioactivity data be resolved?
Methodological Answer:
- Reaction Optimization :
- Compare solvents (DMF vs. acetonitrile) and catalysts (e.g., iodine/TEA for cyclization) to address yield variability .
- Use ultrasound-assisted synthesis to enhance reaction rates and yields by 20–30% .
- Bioactivity Reproducibility :
- Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
- Validate outlier results via dose-response curves and triplicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
